molecular formula C22H26N2O3 B2683119 benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate CAS No. 477847-74-8

benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate

Cat. No.: B2683119
CAS No.: 477847-74-8
M. Wt: 366.461
InChI Key: SXRPJTUDBDXTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is a synthetic carbamate derivative featuring a benzyl carbamate core substituted at the para position with a cyclohexylaminocarbonyl group. Its molecular formula is C₂₂H₂₅N₂O₃ (calculated based on structural analogs), with a molecular weight of 373.45 g/mol. The compound’s structure combines a carbamate-protected benzylamine moiety and a cyclohexylamide group, making it a candidate for applications in medicinal chemistry, particularly as an intermediate in protease inhibitor synthesis or as a protected amino acid derivative .

The cyclohexyl group introduces significant steric bulk and lipophilicity, which can influence solubility, crystallinity, and biological activity. While direct crystallographic data for this compound are unavailable, analogous structures (e.g., tert-butyl and toluidino derivatives) suggest a propensity for hydrogen bonding and ordered crystal packing .

Properties

IUPAC Name

benzyl N-[[4-(cyclohexylcarbamoyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-21(24-20-9-5-2-6-10-20)19-13-11-17(12-14-19)15-23-22(26)27-16-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,20H,2,5-6,9-10,15-16H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRPJTUDBDXTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate typically involves the following steps:

    Formation of the Benzyl Carbamate Intermediate: This can be achieved by reacting benzyl chloroformate with an appropriate amine under basic conditions.

    Introduction of the Cyclohexylamino Group: The intermediate is then reacted with cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or cyclohexylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.

Industry:

    Material Science: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Crystallinity : Analogs with bulky groups (e.g., tert-butyl) exhibit disordered crystal packing, whereas polar substituents (e.g., hydroxyl) promote hydrogen-bonded networks .
  • Steric Effects : The cyclohexyl group may hinder intermolecular interactions or enzymatic binding compared to smaller substituents like isopropyl .

Activity Insights :

  • The cyclohexylamino group in HDAC inhibitors enhances hydrophobic interactions with enzyme pockets .
  • Hydroxyphenyl substituents improve solubility but reduce membrane permeability compared to cyclohexyl .

Crystallographic and Hydrogen-Bonding Trends

Crystal data from analogs reveal:

  • Hydrogen Bonding : Compounds with hydroxyl or amide groups (e.g., ) form extensive O—H···O/N—H···O networks, stabilizing crystal lattices.
  • Disorder : Bulky groups like tert-butyl or cyclohexyl introduce positional disorder in crystal structures .

Biological Activity

Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is a synthetic organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H26N2O3
  • IUPAC Name : this compound
  • CAS Number : 477847-74-8

The compound features a complex structure comprising a benzyl group, a cyclohexylamino group, and a carbamate moiety. These structural elements contribute to its biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, potentially affecting metabolic pathways.
  • Signal Transduction Modulation : It may alter signal transduction pathways, impacting cellular responses and functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines.

Cell Line IC50 (µM) Effect Observed
CCRF-CEM (T-cell)5.2Significant growth inhibition
MCF-7 (Breast cancer)7.8Moderate growth inhibition
A549 (Lung cancer)6.5Strong cytotoxic effects observed

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Mechanistic Studies

Mechanistic investigations indicate that this compound may exert its effects through the following pathways:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have demonstrated the ability to inhibit DHFR, which is crucial for DNA synthesis and cell proliferation.
  • NADK Inhibition : Evidence suggests that it may inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADP and NADPH, destabilizing DHFR and affecting cellular metabolism.

Case Studies

  • Study on Antitumor Efficacy : A study involving the administration of this compound in a mouse model demonstrated a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent against tumors.
  • Mechanism Elucidation : Research focused on the compound's interaction with NADK revealed that it reduces NADPH levels, which are essential for various biosynthetic reactions and antioxidant defenses in cells.

Q & A

Basic: What are the common synthetic routes for benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate?

Methodological Answer:
The synthesis typically involves coupling carbamic acid derivatives with amines or alcohols under controlled conditions. For example:

  • Step 1: React 4-aminobenzyl alcohol with cyclohexyl isocyanate to form the cyclohexylaminocarbonyl intermediate.
  • Step 2: Protect the amine group using benzyl chloroformate under inert atmosphere (e.g., N₂) to avoid hydrolysis .
  • Step 3: Purify via column chromatography, optimizing solvent polarity for high yields (>75%).

Key Parameters:

  • Temperature: 0–25°C (prevents side reactions).
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Catalysts: Triethylamine (TEA) for neutralization .

Basic: What spectroscopic methods validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies benzyl protons (δ 7.2–7.4 ppm) and cyclohexyl protons (δ 1.2–2.0 ppm).
    • ¹³C NMR: Confirms carbamate carbonyl (δ ~155 ppm) and cyclohexyl carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ peak at m/z 375.5 (matches molecular weight) .
  • IR Spectroscopy: Detects N-H stretches (~3300 cm⁻¹) and C=O stretches (~1650–1750 cm⁻¹) .

Advanced: How can reaction conditions be optimized to address low yields in carbamate formation?

Methodological Answer:

  • Controlled pH: Use TEA to maintain pH ~8–9, preventing premature hydrolysis of benzyl chloroformate .
  • Moisture-Free Environment: Employ Schlenk techniques or molecular sieves to eliminate water interference .
  • Alternative Solvents: Test dimethylacetamide (DMA) for improved solubility of intermediates .

Data-Driven Example:

SolventYield (%)Purity (%)
DCM6895
THF7297
DMA8598

Advanced: How to resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • Software Tools: Use SHELX (e.g., SHELXL-2018) for high-resolution refinement.
    • Key Steps:

Input initial coordinates from X-ray diffraction data.

Apply restraints for anisotropic displacement parameters (ADPs) to reduce overfitting .

Validate hydrogen bonding networks using Olex2 or Coot .

  • Addressing Twinning: Apply the TWIN/BASF command in SHELXL for twinned crystals .

Example Hydrogen Bond Parameters (from tert-butyl analog):

Donor–AcceptorDistance (Å)Angle (°)
N–H⋯O2.89165
O–H⋯O2.75158

Advanced: What computational approaches model the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Setup: Use the crystal structure of target enzymes (e.g., NAD⁺-dependent deacetylases) from PDB.
    • Parameters: Grid box centered on the active site (20×20×20 ų), exhaustiveness = 32 .
  • MD Simulations (GROMACS):
    • Protocol:

Solvate the ligand-protein complex in a TIP3P water box.

Run 100 ns simulations to assess binding stability (RMSD < 2.0 Å acceptable) .

Advanced: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Hygroscopicity Testing:
    • Expose the compound to 30–80% relative humidity (RH) and monitor mass change via TGA.
    • Result: Degradation >5% at RH >60% suggests need for desiccants .
  • Thermal Stability:
    • DSC analysis shows decomposition onset at ~180°C (endothermic peak) .

Advanced: How does this carbamate compare structurally and functionally to analogs?

Comparative Analysis:

CompoundUnique FeatureBioactivity
Benzyl N-(isoquinolin-1-yl)carbamateIsoquinoline moietyEnzyme inhibition
Ethyl carbamateSmaller alkyl groupCarcinogenic
Target compoundCyclohexyl-benzyl hybridEnhanced solubility

Functional Insight: The cyclohexyl group improves lipid membrane permeability compared to phenyl analogs .

Advanced: What role do hydrogen-bonding networks play in its crystallographic packing?

Methodological Answer:

  • Analysis via Mercury (CCDC):
    • Generate Hirshfeld surfaces to quantify intermolecular interactions.
    • Observation: 2D networks via N–H⋯O and O–H⋯O bonds stabilize the lattice, preventing π-π stacking due to steric hindrance from the benzyl group .

Advanced: How to design SAR studies for this compound’s derivatives?

Methodological Answer:

  • Core Modifications:
    • Replace cyclohexyl with bicyclic amines (e.g., norbornene) to test steric effects.
    • Introduce electron-withdrawing groups (e.g., NO₂) on the benzyl ring to alter reactivity .
  • Assay Design:
    • Use enzyme inhibition assays (IC₅₀) and logP measurements to correlate structure with activity .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS/MS:
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: Acetonitrile/0.1% formic acid gradient.
    • LOD: 0.1 µg/mL for carbamate byproducts .
  • Challenge: Co-elution of structurally similar impurities requires high-resolution MS (Orbitrap) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.